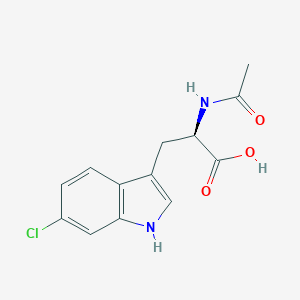

N-Acetil-6-cloro-D-triptófano

Descripción general

Descripción

N-Acetyl-6-chloro-D-tryptophan is a derivative of 6-chlorotryptophan. It is a compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Aplicaciones Científicas De Investigación

N-Acetyl-6-chloro-D-tryptophan has several applications in scientific research:

Mecanismo De Acción

Target of Action

N-Acetyl-6-chloro-D-tryptophan is a derivative of 6-Chlorotryptophan It’s known that indole derivatives, which include tryptophan derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of indole derivatives with their targets often results in a variety of biological activities

Biochemical Pathways

It’s known that tryptophan derivatives are produced in the tryptophan metabolic pathway . This pathway involves the synthesis of various aromatic compounds, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . These compounds have wide applications in the chemical, food, polymer, and pharmaceutical industry .

Result of Action

It’s known that indole derivatives, including tryptophan derivatives, possess various biological activities . These activities could potentially result in a range of molecular and cellular effects, depending on the specific targets and pathways involved.

Análisis Bioquímico

Biochemical Properties

It is known that tryptophan and its derivatives play crucial roles in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

Tryptophan and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-6-chloro-D-tryptophan typically involves the acetylation of 6-chlorotryptophan. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: While specific industrial production methods for N-Acetyl-6-chloro-D-tryptophan are not widely documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of automated reactors, precise temperature control, and efficient purification techniques to obtain high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl-6-chloro-D-tryptophan can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-6-chloroindole derivatives, while substitution reactions can produce various substituted tryptophan derivatives .

Comparación Con Compuestos Similares

6-Chlorotryptophan: The parent compound from which N-Acetyl-6-chloro-D-tryptophan is derived.

N-Acetyl-DL-tryptophan: Another acetylated tryptophan derivative with similar properties.

Indole-3-acetic acid: A plant hormone and indole derivative with diverse biological activities.

Uniqueness: N-Acetyl-6-chloro-D-tryptophan is unique due to the presence of both the acetyl and chlorine groups, which confer specific chemical and biological properties. These modifications can enhance its stability, reactivity, and interaction with biological targets compared to other indole derivatives .

Actividad Biológica

N-Acetyl-6-chloro-D-tryptophan (NACT) is a synthetic derivative of tryptophan, characterized by the addition of an acetyl group and a chlorine atom at the sixth position of the indole ring. This structural modification significantly alters its biological activity and potential therapeutic applications. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Acetyl-6-chloro-D-tryptophan has the molecular formula CHClNO and a molecular weight of 280.71 g/mol. The presence of the chlorine atom and acetyl group enhances its reactivity and bioactivity compared to its parent compound, L-tryptophan.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| N-Acetyl-6-chloro-D-tryptophan | Acetyl group on D-tryptophan | Potential neuroprotective and anti-inflammatory effects |

| N-Acetyl-L-tryptophan | Acetyl group on L-tryptophan | Commonly used in dietary supplements |

| 6-Chloro-L-tryptophan | Chlorine at position 6 | Bioactive precursor; less studied than N-acetyl derivative |

| N-Acetyl-D-tryptophan | Acetyl group on D-tryptophan | Enantiomer with distinct pharmacological effects |

N-Acetyl-6-chloro-D-tryptophan exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymes : It may inhibit tryptophan hydroxylase, the enzyme responsible for converting tryptophan into serotonin, thereby affecting serotonin levels in the body.

- Receptor Interaction : The compound can interact with serotonin receptors due to its structural similarity to serotonin precursors, potentially influencing neurotransmitter systems.

- Modulation of Inflammatory Pathways : Research indicates that NACT may reduce neuroinflammation by downregulating pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of N-Acetyl-6-chloro-D-tryptophan, particularly in models simulating Alzheimer's disease (AD). In a rat model, administration of NACT significantly reduced cognitive decline associated with amyloid beta (Aβ) oligomers. The treatment resulted in:

- Decreased acetylcholinesterase activity

- Downregulation of inflammatory markers

- Upregulation of cAMP response element-binding protein 1 (CREB1) signaling, which is crucial for neuronal survival and function .

Antimicrobial and Antiviral Properties

N-Acetyl derivatives of tryptophan have been explored for their antimicrobial and antiviral activities. Studies suggest that halogenated tryptophan derivatives can selectively target pathogens while sparing human cells, indicating their potential as chemotherapeutic agents against infections like African trypanosomiasis .

Case Studies

- Alzheimer's Disease Model : In a study involving rats treated with Aβ oligomers, NACT administration led to improved performance in cognitive tasks, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

- Trypanocidal Activity : Analogues of tryptophan, including chlorinated derivatives, displayed selective potency against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This selectivity is attributed to structural modifications that disrupt amino acid metabolism in the parasite .

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMWFCLWYOLIO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512178 | |

| Record name | N-Acetyl-6-chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56777-76-5 | |

| Record name | N-Acetyl-6-chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.